molecular formula C12H18O B13258403 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde

1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13258403
M. Wt: 178.27 g/mol
InChI Key: VJYUMFKDMRTZOJ-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is a bicyclic aldehyde featuring a cyclopentane ring substituted with a carbaldehyde group and a cyclopentene-methyl moiety. The cyclopentene ring introduces conjugation and steric effects, influencing both reactivity and physical properties. Below, we compare this compound with structurally related aldehydes, focusing on synthesis, properties, and applications.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-(cyclopenten-1-ylmethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c13-10-12(7-3-4-8-12)9-11-5-1-2-6-11/h5,10H,1-4,6-9H2

InChI Key

VJYUMFKDMRTZOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=CCCC2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of Cyclopentane-1-carbaldehyde Core

The cyclopentane-1-carbaldehyde moiety can be prepared by catalytic vapor phase dehydration of tetrahydropyran-2-methanol derivatives, as established in patented methods. The process involves:

  • Starting from tetrahydropyran-2-methanol or its alkyl-substituted derivatives.
  • Catalytic dehydration and isomerization in the vapor phase to yield cyclopentane carbaldehydes with the same carbon count.
  • The tetrahydropyran-2-methanols themselves are prepared by hydrogenation of 3,4-dihydro-1,2-pyran-2-carboxaldehydes, which are obtained from dimerization of α,β-unsaturated aldehydes such as acrolein.
  • Hydrogenation is typically carried out using Raney nickel catalysts under elevated temperature (>50 °C) and high hydrogen pressure (>1500 psi), converting the dihydropyran ring and reducing the formyl group to hydroxymethyl, which can then be dehydrated to the cyclopentane carbaldehyde.

This method provides a versatile route to cyclopentane-1-carbaldehydes, which can serve as the aldehyde core in the target compound.

Example Synthetic Route (Hypothetical)

Step Reaction Reagents/Conditions Outcome
1 Dimerization of acrolein Acrolein, hydroquinone inhibitor, heat 3,4-Dihydro-1,2-pyran-2-carboxaldehyde
2 Hydrogenation Raney Ni, H2, methanol, >50°C, >1500 psi Tetrahydropyran-2-methanol
3 Catalytic vapor phase dehydration Dehydration catalyst, vapor phase Cyclopentane-1-carbaldehyde
4 Preparation of cyclopent-1-en-1-ylmethyl halide Cyclopentene, halogenation reagents Cyclopent-1-en-1-ylmethyl halide
5 Coupling Cyclopentane-1-carbaldehyde, cyclopent-1-en-1-ylmethyl halide, base or organometallic reagent 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde

This route integrates classical organic transformations and catalytic steps to assemble the target molecule.

Analytical Data and Properties

While specific analytical data for 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is limited in literature, related compounds such as 1-cyclopentene-1-carbaldehyde have well-characterized properties:

Property Value Reference
Molecular formula C12H16O (estimated for target) Structural inference
Molecular weight Approx. 176 Da Calculated from formula
Boiling point ~146 °C (for 1-cyclopentene-1-carbaldehyde)
Density ~1.1 g/cm³
LogP Estimated around 3.0 (moderate hydrophobicity) Structural analogs

These data help guide purification and handling during synthesis.

Research Findings and Literature Survey

  • The patent US2480990A provides a comprehensive method for producing cyclopentane carbaldehydes from tetrahydropyran-2-methanols, which is a key step in preparing the aldehyde core.
  • No direct commercial or experimental synthesis of 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is widely reported in public databases, indicating it may require custom synthesis.
  • Related compounds such as 1-[(cyclopent-1-en-1-yl)methyl]cyclohexane-1-carbaldehyde are commercially available, suggesting similar synthetic strategies apply.
  • The preservation of the cyclopentene double bond during synthesis is critical and requires mild conditions during coupling steps to avoid unwanted hydrogenation or rearrangements.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Catalytic dehydration of tetrahydropyran-2-methanol Tetrahydropyran-2-methanol (from acrolein dimer) Vapor phase dehydration, isomerization High yield of cyclopentane carbaldehyde core Requires high pressure hydrogenation and catalytic setup
Halide substitution/coupling Cyclopent-1-en-1-ylmethyl halide + cyclopentane-1-carbaldehyde Nucleophilic substitution or organometallic addition Direct C-C bond formation Sensitive to alkene hydrogenation, regioselectivity concerns
Wittig or olefination Cyclopentanone derivatives Olefination to introduce cyclopentene Control over alkene geometry Multi-step, requires strong bases

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming imines or acetals.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane.

    Reduction: NaBH₄, LiAlH₄.

    Substitution: Ammonia (NH₃), alcohols (ROH).

Major Products:

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding primary alcohol.

    Substitution: Imines, acetals.

Scientific Research Applications

1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in protein function and cellular processes. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents/Modifications Key Structural Features References
1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde Cyclopentene-methyl group, carbaldehyde Bicyclic, conjugated double bond
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)cyclopentane-1-carbaldehyde Dioxo-pyrrolidinyl group, phenyl substituent Enhanced electrophilicity, chiral center
1-(Naphthalen-2-yl)cyclopentane-1-carbaldehyde Naphthyl substituent Extended aromatic system, increased rigidity
5-Ethylcyclopent-1-ene-1-carbaldehyde Ethyl group on cyclopentene Steric bulk, altered electronic properties
(1S,3S)-3-Methylcyclopentane-1-carbaldehyde Stereospecific methyl group Chiral center, reduced conjugation
1-(3-Methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde Prenyl-like substituent Natural product analog (pine oil component)

Key Observations :

  • Aromatic substituents (e.g., naphthyl in ) increase rigidity and may improve UV absorption, useful in spectroscopic applications.
  • Bulky groups (e.g., dioxo-pyrrolidinyl in ) enhance stereoselectivity in organocatalytic reactions.

Key Observations :

  • Co-evaporation challenges in simpler analogs (e.g., 1-cyclopentene-1-carboxaldehyde ) highlight the need for optimized purification techniques.

Physical and Chemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Reactivity Notes References
1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde Not reported ~0.83 (predicted) Moderate in ethers Conjugated system favors electrophilic additions
5-Ethylcyclopent-1-ene-1-carbaldehyde Not reported ~0.85 (predicted) Low polarity solvents Steric hindrance slows nucleophilic attacks
1-(3-Methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde 157.8 (predicted) 0.83 (predicted) Lipophilic Natural terpene-like behavior, antimicrobial potential
1-Methylcyclopentanol 146–148 0.92 Polar solvents Reduced aldehyde reactivity due to hydroxyl group

Key Observations :

  • The cyclopentene-methyl group likely reduces polarity compared to hydroxylated analogs (e.g., 1-methylcyclopentanol ), favoring organic phase reactions.
  • Predicted densities (~0.83–0.85 g/cm³) align with typical bicyclic hydrocarbons .

Biological Activity

1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is a cyclopentane derivative with potential biological activity and applications in medicinal chemistry. This compound, characterized by its unique structure, has garnered interest for its possible interactions with biological targets and its implications in drug development.

Chemical Structure and Properties

The molecular formula of 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is C10H14OC_{10}H_{14}O, with a molecular weight of approximately 150.22 g/mol. The compound features a cyclopentene ring and an aldehyde functional group, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde exhibit various biological activities, including:

  • Antimicrobial Activity: Certain cyclopentene derivatives have shown effectiveness against a range of bacterial strains, suggesting potential as antimicrobial agents.
  • Antitumor Properties: Some studies have indicated that related compounds may inhibit tumor cell proliferation, making them candidates for cancer therapy.
  • Neuraminidase Inhibition: Cyclopentane derivatives have been explored for their ability to inhibit neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses .

Research Findings

Several studies have investigated the biological activity of cyclopentane derivatives. Below are key findings relevant to 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde:

StudyFindingsRelevance
Identified structural analogs with significant antimicrobial activity against Gram-positive bacteria.Suggests potential use in treating infections.
Examined the interaction of cyclopentane derivatives with biological receptors, noting modulation of receptor activity.Indicates possible therapeutic applications in receptor-targeted therapies.
Investigated the synthesis and evaluation of cyclopentane-based compounds for their antitumor effects in vitro.Supports further exploration in oncology research.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of cyclopentene derivatives demonstrated that certain modifications to the structure enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups increased the potency of these compounds, suggesting that 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde could be similarly effective if optimized.

Case Study 2: Neuraminidase Inhibition

Research into neuraminidase inhibitors has highlighted the role of cyclopentane structures in blocking viral entry into host cells. Compounds with similar frameworks were found to disrupt the enzyme's function, providing a pathway for developing antiviral drugs targeting influenza.

Q & A

Q. What advanced techniques validate its role in polymer synthesis as a crosslinking agent?

  • Methodological Answer :
  • Rheometry : Measure viscosity changes during polymerization to assess crosslink density .
  • Solid-State NMR : Use 13C^{13} \text{C} CP/MAS to characterize polymer-aldehyde interactions .

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